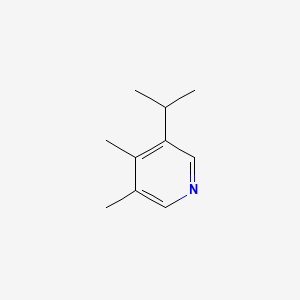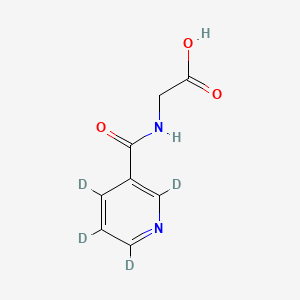
烟酸尿-d4
描述
Nicotinuric Acid-d4 is a stable isotope-labeled compound, specifically a deuterium-labeled form of nicotinuric acid. It is used primarily in scientific research as a reference standard for analytical testing. The molecular formula of Nicotinuric Acid-d4 is C8H4D4N2O3, and it has a molecular weight of 184.19 g/mol .
科学研究应用
Nicotinuric Acid-d4 is widely used in scientific research due to its stable isotope labeling. Some key applications include:
Analytical Chemistry: It serves as an internal standard in mass spectrometry and nuclear magnetic resonance spectroscopy for the quantification of nicotinuric acid in biological samples.
Biological Research: It is used to study metabolic pathways involving nicotinic acid and its derivatives.
Medical Research: Researchers use it to investigate the pharmacokinetics and metabolism of nicotinic acid in the human body.
Industrial Applications: It is employed in the development of new pharmaceuticals and in quality control processes for existing drugs.
作用机制
Target of Action
Nicotinuric Acid-d4, a deuterium-labeled variant of Nicotinuric Acid, is a metabolite of Nicotinic Acid . The primary targets of Nicotinuric Acid-d4 are the same as those of Nicotinic Acid, which include various enzymes involved in redox reactions . These enzymes utilize Nicotinamide Adenine Dinucleotide (NAD) and its phosphorylated form, NADP, as electron donors or acceptors .
Mode of Action
Nicotinuric Acid-d4 interacts with its targets by participating in redox reactions. As a precursor of nicotinamide coenzymes, it plays a crucial role in metabolism . It acts as an electron donor or acceptor in many vital redox reactions catalyzed by dozens of different enzymes .
Biochemical Pathways
Nicotinuric Acid-d4 affects several biochemical pathways. It is involved in the metabolism of Niacin, also known as Vitamin B3 . Niacin exists as several molecular compounds that act as the nicotinamide coenzymes precursors . These coenzymes play a crucial role in metabolism, being electron donors or acceptors in redox reactions catalyzed by various enzymes .
Pharmacokinetics
Nicotinuric Acid-d4 is metabolized through several enzymatic systems and is ultimately excreted from the body . Nicotinic Acid combines with coenzyme A (CoA) to form nicotinyl–CoA, which, interacting with glycine, is metabolized to Nicotinuric Acid . The pharmacokinetics of Nicotinuric Acid-d4 would be expected to follow a similar pattern.
Action Environment
The action, efficacy, and stability of Nicotinuric Acid-d4 can be influenced by various environmental factors. For instance, pathophysiological situations and changes in enzyme activity may influence the need for different forms of niacin . Furthermore, the metabolic and pharmacokinetic profiles of Nicotinuric Acid-d4 could potentially be affected by the presence of other substances in the body, such as drugs or metabolites .
生化分析
Biochemical Properties
Nicotinuric Acid-d4, like its parent compound Nicotinuric Acid, is involved in the metabolism of Nicotinic Acid . Nicotinic Acid is transformed from tryptophan and is primarily used to produce two coenzymes, NAD+ and NADP+ . These coenzymes are essential for redox reactions, acting as electron donors or acceptors . Therefore, Nicotinuric Acid-d4, being a metabolite of Nicotinic Acid, may interact with enzymes, proteins, and other biomolecules involved in these biochemical reactions .
Cellular Effects
The cellular effects of Nicotinuric Acid-d4 are likely to be similar to those of Nicotinic Acid, given that it is a metabolite of the latter . Nicotinic Acid and its metabolites can affect a variety of cellular processes, including metabolic pathways, DNA repair, and immune cell activity . Therefore, Nicotinuric Acid-d4 may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that Nicotinic Acid, from which Nicotinuric Acid-d4 is derived, is involved in the production of NAD+ and NADP+ . These coenzymes participate in various biochemical reactions, including redox reactions . Therefore, Nicotinuric Acid-d4 may exert its effects at the molecular level through its involvement in these reactions .
Temporal Effects in Laboratory Settings
Studies on Nicotinic Acid and its metabolites suggest that they may have long-term effects on cellular function
Dosage Effects in Animal Models
The effects of Nicotinuric Acid-d4 at different dosages in animal models have not been extensively studied. Studies on Nicotinic Acid suggest that its effects can vary with dosage
Metabolic Pathways
Nicotinuric Acid-d4 is involved in the metabolism of Nicotinic Acid . Nicotinic Acid is transformed from tryptophan and is used to produce NAD+ and NADP+ . These coenzymes are involved in various metabolic pathways . Therefore, Nicotinuric Acid-d4 may interact with enzymes or cofactors involved in these pathways .
Transport and Distribution
It is known that Nicotinic Acid and its metabolites can be transported and distributed within cells and tissues
Subcellular Localization
It is known that Nicotinic Acid and its metabolites, including Nicotinuric Acid, can be found in various subcellular compartments
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Nicotinuric Acid-d4 involves the incorporation of deuterium atoms into the nicotinuric acid molecule. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. One common method involves the reaction of deuterated nicotinic acid with glycine in the presence of a coupling agent to form Nicotinuric Acid-d4 .
Industrial Production Methods: Industrial production of Nicotinuric Acid-d4 typically involves large-scale synthesis using deuterated starting materials. The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets stringent quality standards .
化学反应分析
Types of Reactions: Nicotinuric Acid-d4 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into its corresponding alcohols.
Substitution: It can undergo nucleophilic substitution reactions, where the deuterium atoms may be replaced by other substituents
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction results in alcohols .
相似化合物的比较
Nicotinic Acid:
Nicotinamide: An amide derivative of nicotinic acid, it is involved in similar metabolic pathways and has comparable biological functions.
Nicotinamide Riboside: A nucleoside form of nicotinamide, it is another precursor to NAD and NADP and is used in similar research applications.
Uniqueness: Nicotinuric Acid-d4 is unique due to its stable isotope labeling, which allows for precise quantification and tracing in metabolic studies. This makes it an invaluable tool in research settings where accurate measurement of nicotinic acid metabolism is required .
属性
IUPAC Name |
2-[(2,4,5,6-tetradeuteriopyridine-3-carbonyl)amino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O3/c11-7(12)5-10-8(13)6-2-1-3-9-4-6/h1-4H,5H2,(H,10,13)(H,11,12)/i1D,2D,3D,4D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBSGKPYXQINNGF-RHQRLBAQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C(=O)NCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(N=C1[2H])[2H])C(=O)NCC(=O)O)[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00676067 | |
| Record name | N-[(~2~H_4_)Pyridine-3-carbonyl]glycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00676067 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1216737-36-8 | |
| Record name | N-[(~2~H_4_)Pyridine-3-carbonyl]glycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00676067 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


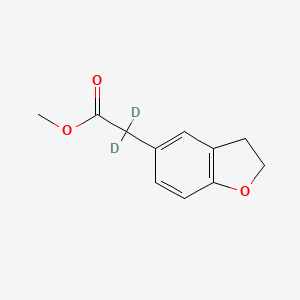

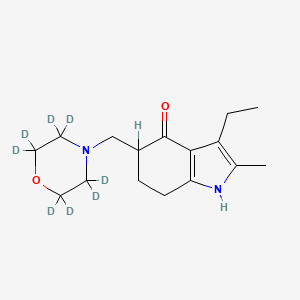
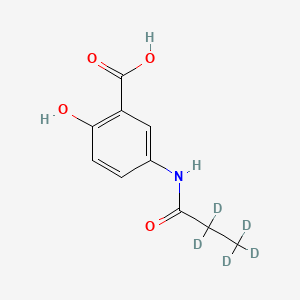
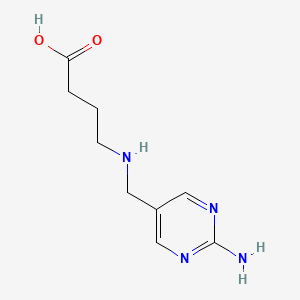
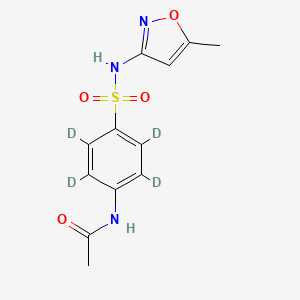
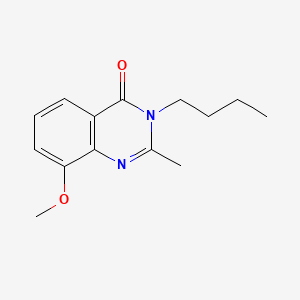


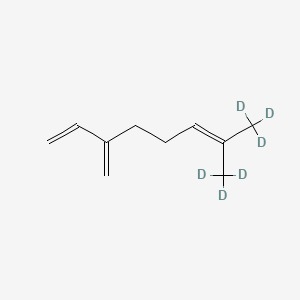

![3-(1-Cyano-1,1-diphenylmethyl)-1-[2-(2,3-dihydrobenzofuran-5-yl)ethyl-d4]pyrrolidine](/img/structure/B564666.png)
